molecular formula C21H21N3O4 B14940592 4,7-bis(4-methoxyphenyl)-1-methyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione

4,7-bis(4-methoxyphenyl)-1-methyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione

Cat. No.: B14940592
M. Wt: 379.4 g/mol
InChI Key: QQXJSRFGGNHZRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-bis(4-methoxyphenyl)-1-methyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes methoxyphenyl groups and an imidazo[4,5-b]pyridine core, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-bis(4-methoxyphenyl)-1-methyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazo[4,5-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Methylation: The final step involves the methylation of the nitrogen atom in the imidazo[4,5-b]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4,7-bis(4-methoxyphenyl)-1-methyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydro or fully reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4,7-bis(4-methoxyphenyl)-1-methyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it suitable for investigating the mechanisms of various biological processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Research is ongoing to explore its efficacy in treating certain diseases, particularly those involving oxidative stress and inflammation.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity. Its versatility makes it valuable in various applications, from electronics to pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,7-bis(4-methoxyphenyl)-1-methyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate oxidative stress, inflammation, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4,7-bis(4-methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione: Similar structure but lacks the dihydro form.

    4,7-bis(4-methoxyphenyl)-1-methyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-trione: Contains an additional carbonyl group.

Uniqueness

The uniqueness of 4,7-bis(4-methoxyphenyl)-1-methyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione lies in its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

4,7-bis(4-methoxyphenyl)-1-methyl-7,7a-dihydro-6H-imidazo[4,5-b]pyridine-2,5-dione

InChI

InChI=1S/C21H21N3O4/c1-23-19-17(13-4-8-15(27-2)9-5-13)12-18(25)24(20(19)22-21(23)26)14-6-10-16(28-3)11-7-14/h4-11,17,19H,12H2,1-3H3

InChI Key

QQXJSRFGGNHZRN-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(CC(=O)N(C2=NC1=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.